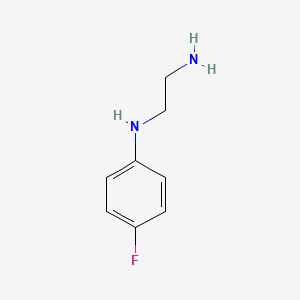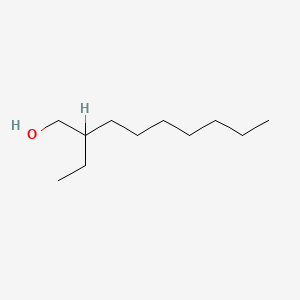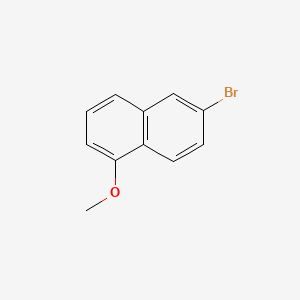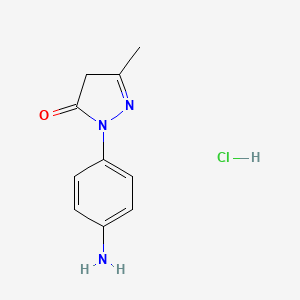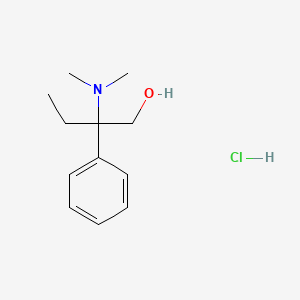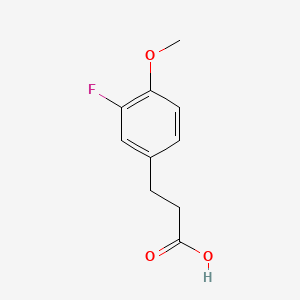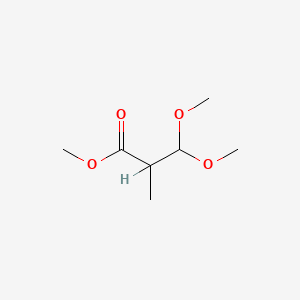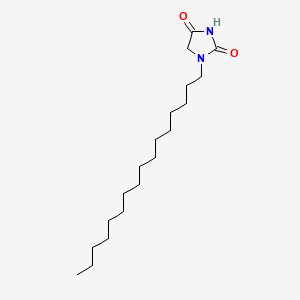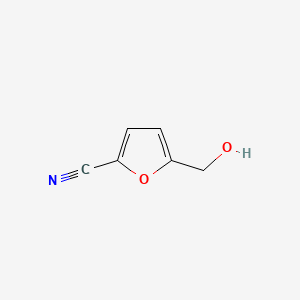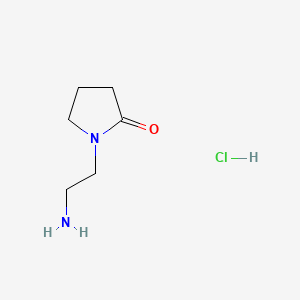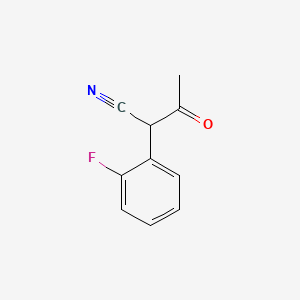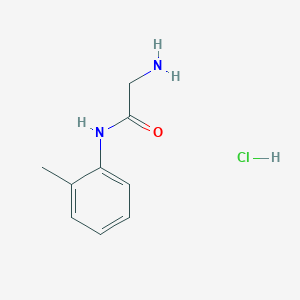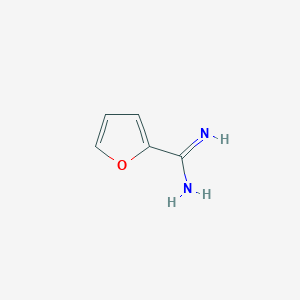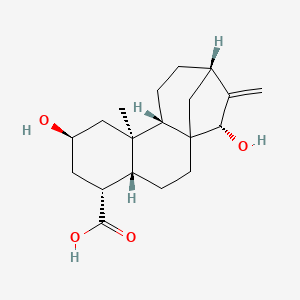![molecular formula C20H20N2O4 B1335061 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol CAS No. 16111-07-2](/img/structure/B1335061.png)
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Descripción general
Descripción
“2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” is a derivative of spiropyran . Spiropyrans are a class of photochromic compounds that can undergo a reversible transformation between two forms (spiropyran and merocyanine) under the influence of UV light . This compound is related to the photoisomerization and thermal reaction of the photochromic spiropyran .
Chemical Reactions Analysis
The chemical reactions involving “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” are related to its photochromic properties. Upon exposure to UV light, the spiropyran form of the molecule can transform into the merocyanine form. This transformation can be reversed by thermal annealing or exposure to green light .Aplicaciones Científicas De Investigación
-
Smart Material Production and Molecular Electronics
- Spiropyrans are used in the production of smart materials and in molecular electronics . They have two main isomers that can switch with UV or visible light . This makes them promising building blocks for dynamic materials .
- The transformation of spiropyran molecules can be initiated by changes in temperature, pH, redox potential, and polarity of a medium, and even by mechanical stress .
- The basic techniques for the synthesis of indoline spiropyrans were developed in the mid-1950s and have not been significantly modified since then .
-
Sensing of Environmental and Biological Molecules
- Spiropyrans are used in sensing environmental and biological molecules . The presence of many metal cations, several nucleophilic anions, and some organic species can induce their isomerization .
- The attractive properties of spiropyrans include the simplicity in preparation and modification, and the ability to tune the properties via even insignificant changes in the molecular structure .
-
Photopharmacology
-
Field-Effect Transistor (FET) Applications
- The photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) has been explored .
- With four monolayers of SP molecules on the channel, a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule was observed .
- A complete reset from MC to SP molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition .
-
Surface-Initiated Atom Transfer Radical Polymerization
- Spiropyran-based random copolymer brushes have been prepared via surface-initiated atom transfer radical polymerization (SI-ATRP) .
- Silica nanoparticles were grafted with the precursor random copolymer of 1′-(2-acryloxyethyl)-3′,3′-dimethyl-6-nitrospiro-(2H-1-benzopyran-2,2′-indoline) (SPMA) and tert-butyl methacrylate (tBMA) by SI-ATRP .
- The dual-responsive properties were characterized by means of ultraviolet-visible spectrophotometer and dynamic light scattering .
- The average hydrodynamic diameter of SiO2-g-P(SPMA-co-MAA) increased from 185.7 to 212.7 nm under ultraviolet light irradiation for 5 min .
-
Logical Operation Applications
- The photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) has been explored .
- A clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule was observed .
- A complete reset from MC to SP molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition .
- The chemical state of MC can be maintained and switched in a designated time period, which demonstrates the possibility of this system in logical operation applications .
-
Photocontrols of Alkali Metal Salt Permeation
- Spiropyran derivatives have been used in the photocontrols of alkali metal salt permeation .
- The permeation of alkali metal salts can be controlled by the photoisomerization of spiropyran molecules .
- This application is particularly useful in the development of smart materials and sensors that can respond to changes in environmental conditions .
-
Field-Effect Transistor (FET) Applications
- The photoisomerization and thermal reaction of the photochromic spiropyran molecule deposited on the atomic thin channel of a MoS2 field-effect transistor (FET) has been explored .
- With four monolayers of SP molecules on the channel, a clear shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule was observed .
- A complete reset from MC to SP molecule was achieved by thermal annealing, while the injection of green light could revert the FET property to the original condition .
- The chemical state of MC can be maintained and switched in a designated time period, which demonstrates the possibility of this system in logical operation applications .
Direcciones Futuras
The future directions for “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” could involve further exploration of its photochromic properties and potential applications in areas such as optical sensors and information processing . The possibility of maintaining and switching the chemical state of the molecule in a designated time period demonstrates the potential of this system in logical operation applications .
Propiedades
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol | |
CAS RN |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



